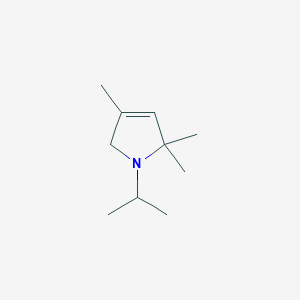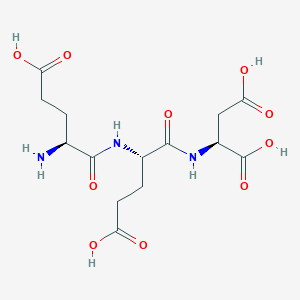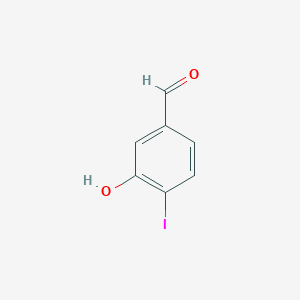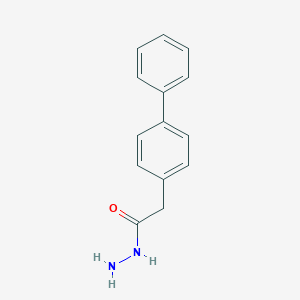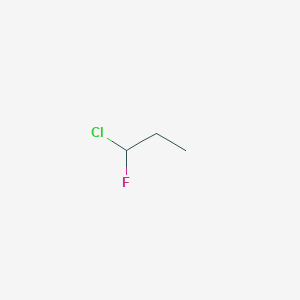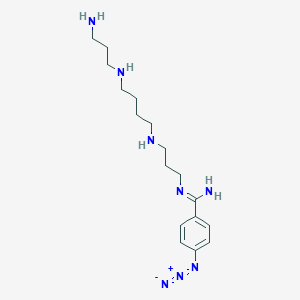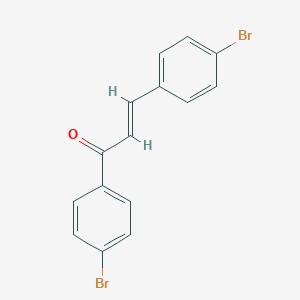
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one
Descripción general
Descripción
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, also known as chalcone, is a yellow crystalline compound that belongs to the class of organic compounds known as chalcones. Chalcones are naturally occurring compounds that are widely distributed in plants and have been found to possess a variety of pharmacological properties. Chalcone has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry due to its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one varies depending on the biological activity being studied. Chalcone has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Chalcone has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone has been found to possess anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Chalcone has been found to possess various biochemical and physiological effects on the human body. Chalcone has been found to regulate glucose metabolism and insulin secretion, which makes it a potential therapeutic agent for the treatment of diabetes. Chalcone has also been found to reduce the levels of cholesterol and triglycerides in the blood, which makes it a potential therapeutic agent for the treatment of cardiovascular diseases. Chalcone has been found to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. Chalcone is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one has some limitations for use in lab experiments. It has a low solubility in water, which makes it difficult to dissolve in aqueous solutions. Chalcone is also sensitive to light and heat, which can cause degradation and affect the results of experiments.
Direcciones Futuras
There are several future directions for the research and development of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one. One area of research is the synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one derivatives with improved pharmacological properties. Another area of research is the development of new methods for the synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one. Further studies are needed to elucidate the mechanism of action of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one and to identify its molecular targets. Chalcone has the potential to be developed into a therapeutic agent for the treatment of various diseases, and further studies are needed to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst. The reaction is carried out under mild conditions and yields a product with high purity. The synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one can also be achieved through other methods such as the Perkin reaction and the Knoevenagel reaction.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential applications in various fields of scientific research. In medicine, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one has been found to possess a wide range of pharmacological activities such as antioxidant, anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. Chalcone has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In agriculture, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one has been found to possess insecticidal, fungicidal, and herbicidal properties. Chalcone has been used as a natural pesticide to control pests and diseases in crops. In the industry, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one has been used as a building block for the synthesis of various organic compounds such as flavones, flavonoids, and aurones.
Propiedades
IUPAC Name |
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNSKEMAIABAKW-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266300 | |
| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |
CAS RN |
126443-21-8, 5471-96-5 | |
| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126443-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC28481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



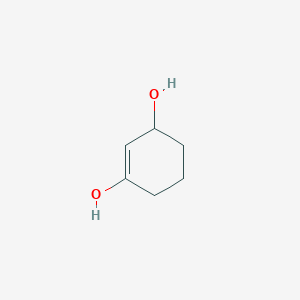
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
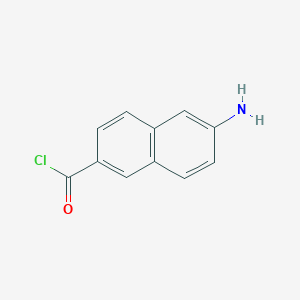

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
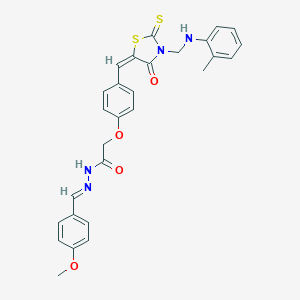
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

